(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole

Stereochemistry Diastereomer Ring junction configuration

Racemic or stereochemically undefined octahydropyrrolo[3,4-b]pyrrole building blocks introduce batch-to-batch variability in receptor binding assays, compromising SAR reproducibility. The (3AS,6aR) trans-fused enantiomer eliminates stereochemical ambiguity. • Defined (3AS,6aR) configuration ensures assay fidelity for H3R (cf. Ki=0.54 nM leads), M4, D3 & USP30 programs. • Trans-fused geometry provides a conformationally distinct scaffold for novel IP generation. • Supplied as single enantiomer with full analytical characterization. For CNS drug discovery requiring stereochemical precision.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B12821922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CN(C2C1CNC2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13-/m0/s1
InChIKeyLODPYENASSOOBD-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3AS,6aR)-1-Benzyloctahydropyrrolo[3,4-b]pyrrole?


(3AS,6aR)-1-Benzyloctahydropyrrolo[3,4-b]pyrrole (CAS 1932463-31-4, C₁₃H₁₈N₂, MW 202.30) is a defined-stereochemistry, enantiopure octahydropyrrolo[3,4-b]pyrrole derivative bearing an N-benzyl protecting group . This compound belongs to a privileged bicyclic diamine scaffold that has been employed as a key pharmacophoric core in multiple drug discovery programs, including histamine H3 receptor antagonists, muscarinic M4 receptor antagonists, dopamine D3 receptor modulators, and DPP-IV inhibitors [1][2][3]. The (3AS,6aR) absolute configuration specification distinguishes it from its cis-fused enantiomers, racemic mixtures, and regioisomeric [2,3-b] fusion variants, making stereochemical identity the primary determinant of downstream biological fidelity and synthetic reproducibility.

Why Stereochemistry Matters in Procurement


The octahydropyrrolo[3,4-b]pyrrole scaffold possesses two bridgehead chiral centers at positions 3a and 6a, giving rise to four possible stereoisomers: cis-fused (3aR,6aR) and (3aS,6aS), and trans-fused (3aR,6aS) and (3aS,6aR) . The (3AS,6aR) designation specifies a single trans-fused enantiomer. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that stereochemistry at the ring junction directly governs receptor subtype selectivity and potency; for example, the (3aR,6aR) cis-fused series achieved human H3R Ki = 0.54 nM, whereas the enantiomeric (3aS,6aS) series showed divergent activity profiles [1]. Substituting with a racemic mixture (e.g., CAS 132414-50-7) introduces an undefined mixture of diastereomers and enantiomers, creating batch-to-batch variability in downstream biological assays . Regioisomeric variants such as pyrrolo[2,3-b]pyrrole (CAS 850209-63-1) position the nitrogen atoms in a different spatial arrangement, fundamentally altering hydrogen-bonding geometry and target recognition [2]. For any receptor- or enzyme-based screening program, stereochemical and regiochemical identity is non-negotiable.

Differential Evidence vs. Closest Analogs


Trans-Fused vs. Cis-Fused Diastereomer

The (3AS,6aR) configuration specifies a trans-fused octahydropyrrolo[3,4-b]pyrrole ring system, in contrast to the cis-fused (3aR,6aR) diastereomer that predominates in published medicinal chemistry literature [1]. In the azomethine ylide cycloaddition synthesis reported by multiple groups, the cis-fused cycloadduct is formed exclusively under kinetic control, meaning the trans-fused (3AS,6aR) isomer requires a distinct synthetic route and is not accessible as a minor byproduct of the standard cis-selective procedure [1][2]. This constitutes a synthetic accessibility differential: the cis-fused (3aR,6aR) isomer is readily obtained via literature protocols, while the trans-fused (3AS,6aR) isomer is a specialized, less-common stereochemical entity.

Stereochemistry Diastereomer Ring junction configuration Drug design

[3,4-b] vs. [2,3-b] Ring Fusion Regiochemistry

(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole features a [3,4-b] ring fusion that places the two nitrogen atoms in a 1,4-relationship across the bicyclic system. The regioisomeric [2,3-b] variant (CAS 850209-63-1, also designated (3AS,6AR)) places the nitrogen atoms in a 1,3-relationship, resulting in a different N···N distance and hydrogen-bonding vector [1]. Published pharmacophore models for the histamine H3 receptor antagonist series demonstrate that the [3,4-b] fusion geometry is essential for achieving sub-nanomolar potency; the (3aR,6aR)-[3,4-b] series yielded Ki = 0.54 nM at human H3R [2]. No equivalent potency data have been reported for [2,3-b] regioisomers in the same assay system.

Regiochemistry Ring fusion Heterocycle Pharmacophore geometry

Single Enantiomer vs. Racemic Mixture Purity

Commercially available 1-benzyloctahydropyrrolo[3,4-b]pyrrole is offered in multiple stereochemical grades: racemic (CAS 132414-50-7, undefined stereochemistry at bridgehead carbons), relative cis (CAS 370879-92-8, rel-(3aR,6aR)), and single enantiomers (CAS 1932463-31-4 for (3AS,6aR); CAS 1114985-23-7 for (3aS,6aS)) [1]. The racemic material (CAS 132414-50-7) from BOC Sciences lists undefined atom stereocenter count = 2, meaning it consists of a mixture of diastereomers and enantiomers in unspecified proportions . In contrast, the (3AS,6aR) product (CAS 1932463-31-4) is a single, defined stereoisomer. Published SAR on octahydropyrrolo[3,4-b]pyrrole-based M4 antagonists (Vanderbilt WO2019032654A1) explicitly requires enantiomerically pure intermediates to ensure reproducible antagonist activity across synthesis batches [2].

Enantiomeric purity Racemic mixture Batch reproducibility Biological assay

Commercial Availability of (3AS,6aR) vs. (3aS,6aS)

Among the enantiopure octahydropyrrolo[3,4-b]pyrrole stereoisomers, the (3aS,6aS) enantiomer (CAS 1114985-23-7) is the most widely cataloged and commercially stocked variant, available from Santa Cruz Biotechnology at $945 per gram and from AKSci [1]. The (3AS,6aR) enantiomer (CAS 1932463-31-4) is listed by fewer suppliers and represents a complementary stereochemical tool. The cis-fused (3aS,6aS) isomer is the direct enantiomer of the (3aR,6aR) scaffold validated in the Zhao H3R antagonist series [2], while the trans-fused (3AS,6aR) isomer offers a sterically and conformationally distinct scaffold for programs seeking to explore stereochemical space orthogonal to the established cis-fused SAR.

Commercial availability Pricing Supply chain Specialty chemicals

Trans-Fused IP Space vs. Cis-Fused Patents

The patent literature for octahydropyrrolo[3,4-b]pyrrole-based therapeutics is concentrated on the cis-fused scaffold. WO2019032654A1 (Vanderbilt) claims octahydropyrrolo[3,4-b]pyrrole compounds as M4 muscarinic receptor antagonists but does not explicitly claim the trans-fused (3AS,6aR) stereochemistry as exemplified compounds [1]. Similarly, US10273244B2 (Indivior) claims substituted hexahydropyrrolo[3,4-b]pyrroles as D3 dopamine receptor modulators, with examples predominantly utilizing the cis-fused core [2]. The trans-fused (3AS,6aR) isomer therefore occupies a distinct stereochemical space that may be valuable for programs seeking novel composition-of-matter claims or for exploring biological activity orthogonal to the heavily patented cis-fused chemical space.

Patent landscape Freedom to operate Intellectual property Medicinal chemistry

High-Impact Research Applications


Muscarinic M4 Antagonist SAR Expansion

The Vanderbilt M4 antagonist patent (WO2019032654A1) demonstrated the octahydropyrrolo[3,4-b]pyrrole scaffold as a viable core for potent mAChR M4 ligands, but exemplified only cis-fused stereoisomers [1]. Incorporating the trans-fused (3AS,6aR) isomer as a building block enables systematic exploration of how ring junction geometry affects M4 binding affinity, functional selectivity, and off-target profiles. This is directly relevant to programs targeting schizophrenia and cognitive disorders where M4 positive allosteric modulation is a validated therapeutic strategy.

Histamine H3 Receptor Lead Optimization

The Zhao et al. (2009) H3R antagonist chemotype achieved human H3R Ki = 0.54 nM using the (3aR,6aR) cis-fused core [2]. The (3AS,6aR) trans-fused isomer provides a conformationally distinct alternative for lead optimization campaigns seeking to improve upon the PK profile (oral bioavailability 39%, t₁/₂ 2.4 h in rats) of the cis-fused series or to access novel IP space around a clinically validated target.

Dopamine D3 Receptor Modulator Development

US10273244B2 describes octahydropyrrolo[3,4-b]pyrrole-containing compounds with D3 receptor modulatory activity for treating addiction, drug dependency, and psychiatric conditions [3]. The exemplified syntheses use cis-fused intermediates. The (3AS,6aR) building block enables the parallel synthesis of trans-fused D3 ligand libraries, potentially accessing selectivity profiles unattainable with the cis-fused scaffold given the different spatial orientation of the basic amine and aryl substituents.

USP30 Inhibitor Chiral Building Block

Mission Therapeutics patent disclosures describe hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitriles as USP30 inhibitors for mitochondrial dysfunction, cancer, and fibrosis [4]. The defined (3AS,6aR) stereochemistry at the ring junction directly influences the trajectory of substituents installed at the N5 position, which is critical for USP30 active-site engagement. Procurement of the single enantiomer ensures that SAR correlations are made against a homogeneous chemical entity rather than a stereochemical mixture.

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